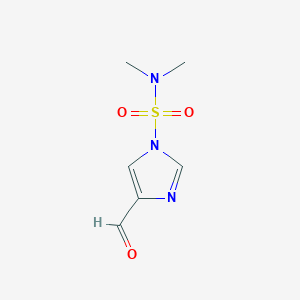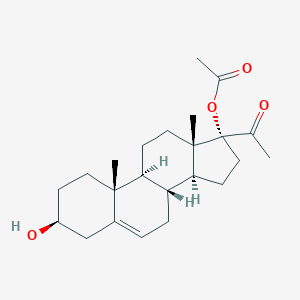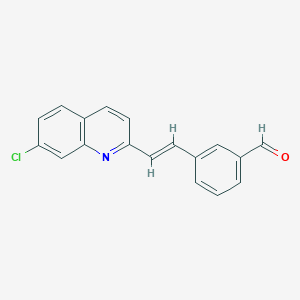
3-(2-(7-氯喹啉-2-基)乙烯基)苯甲醛
概述
描述
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a compound that can be associated with the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, they offer insights into the synthesis and properties of related quinoline compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer synthesis, as mentioned in the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives . This method involves the condensation of an aminoaldehyde with a carbonyl compound, which could be adapted for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde by choosing appropriate starting materials and conditions. Additionally, the Povarov reaction, a three-component reaction involving an aldehyde, is another potential route for synthesizing complex quinoline derivatives, as demonstrated by the synthesis of indole-derived tetrahydroquinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The presence of substituents, such as the vinyl group and the chloro group in the 7-position, can significantly influence the electronic and steric properties of the molecule. The stereochemistry of such compounds is also crucial, as seen in the synthesis of chiral indole-derived tetrahydroquinolines with high diastereo- and enantioselectivities .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the aromatic system. The presence of electron-withdrawing or electron-donating groups can direct these reactions to specific positions on the ring. For instance, the synthesis of CF3-substituted quinolines from β-chloro-β-trifluoromethyl-vinylaldehydes involves a reaction with anilines, indicating the potential for nucleophilic aromatic substitution reactions to occur at the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are influenced by their molecular structure. The presence of halogens, such as chlorine, can increase the density and boiling point of the compound. The vinyl group can introduce additional reactivity, potentially making the compound a precursor for polymerization reactions. The chemical properties, such as acidity, basicity, and reactivity towards various reagents, would be determined by the specific functional groups present on the quinoline core.
科学研究应用
1. 应用于生物活性化合物的合成
3-(2-(7-氯喹啉-2-基)乙烯基)苯甲醛已被用于合成生物活性化合物,如白三烯受体拮抗剂。例如,它已被用作蒙特卢卡斯特(Montelukast)的克制合成中的关键中间体,蒙特卢卡斯特是一种用于治疗哮喘和过敏的药物。通过使用铁(II)醋酸盐作为高效催化剂,通过甲基氮杂芳烃与羰基化合物的C(sp3)–H官能化实现了这种合成 (Pi, Jiang, Zhou, Sui, Uozumi, & Zou, 2014)。
2. 超分子化学中的应用
该分子已被研究其超分子排列,源自于芳基醛7-氯喹啉-4-腙的结构中各种分子间相互作用。这包括通过氢键将分子边缘连接在一起形成链,以及通过氢键和π···π相互作用创建三维连接 (Howie, de Souza, Ferreira, Kaiser, Wardell, & Wardell, 2010)。
3. 抗菌应用
已发现它在合成对多种细菌和真菌菌株具有抗菌活性的喹啉-噻唑衍生物中很有用。这包括对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、链球菌、白念珠菌、黑曲霉和克拉瓦图曲霉的活性 (Desai, Shihory, Rajpara, & Dodiya, 2012)。
4. 在癌症治疗中的潜力
从3-(2-(7-氯喹啉-2-基)乙烯基)苯甲醛合成的化合物显示出作为AKT1(RAC-alpha丝氨酸/苏氨酸蛋白激酶)抑制剂的潜力,这可能对预防癌症并发症有影响。通过对接分析证明了这些化合物的潜在生物效应 (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016)。
5. 在有机合成技术中的应用
这种化学物质在各种有机合成技术中也具有重要意义。例如,它已被用于镍催化的合成选择性芳基镍化和醛/烯酮-缀合末端炔烃的环化,用于合成色酚骨架 (Rajesh, Singam, Puri, Balasubramanian, & Reddy, 2018)。
安全和危害
属性
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | |
CAS RN |
120578-03-2, 115104-40-0 | |
| Record name | (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120578032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A6GHC3KVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

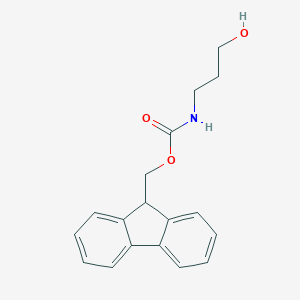


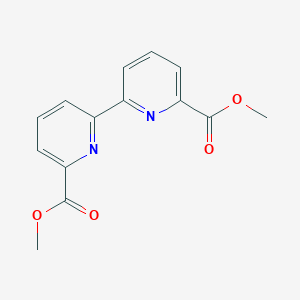
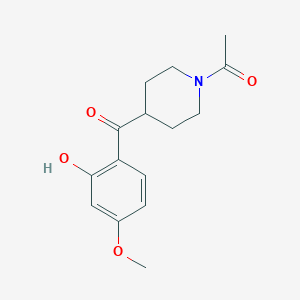
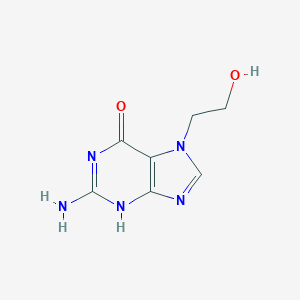
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
